molecular formula C17H11NO3S B420626 3-(2-Benzothiazolyl)-6-methoxycoumarin CAS No. 245072-50-8

3-(2-Benzothiazolyl)-6-methoxycoumarin

Cat. No. B420626
CAS RN: 245072-50-8
M. Wt: 309.3g/mol
InChI Key: HKOKDCKQIDYUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Benzothiazolyl)-6-methoxycoumarin is a compound that is related to coumarin and benzothiazole . It is a fluorescent dye widely used for staining polymer particles, but also organelles or materials used in medicine .


Synthesis Analysis

The synthesis of benzothiazole compounds, which would include 3-(2-Benzothiazolyl)-6-methoxycoumarin, has been achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . Another method involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .

Mechanism of Action

Target of Action

3-(2-Benzothiazolyl)-6-methoxycoumarin, a derivative of benzothiazole, has been found to interact with several targets. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

This inhibition disrupts the normal functioning of the bacterial cells, leading to their death .

Biochemical Pathways

The compound’s action affects multiple biochemical pathways. By inhibiting the enzymes mentioned above, it disrupts the synthesis of essential components of the bacterial cell, such as DNA, proteins, and cell wall components. This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Coumarin derivatives like umbelliferone have been reported to exhibit diverse effects such as anti-diabetes, anti-cancer, anti-infection, anti-rheumatoid arthritis, neuroprotection, and improvement of liver, kidney, and myocardial tissue damage . The action mechanisms of umbelliferone include inhibition of oxidative stress, inflammation, and apoptosis, improvement of insulin resistance, myocardial hypertrophy, and tissue fibrosis, in addition to regulation of blood glucose and lipid metabolism .

Result of Action

The result of the action of 3-(2-Benzothiazolyl)-6-methoxycoumarin is the inhibition of bacterial growth and replication. In addition, benzothiazole derivatives have shown potential anti-cancer effectiveness . The anti-cancer activity was examined by measuring the cell using MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) .

Action Environment

The action of 3-(2-Benzothiazolyl)-6-methoxycoumarin can be influenced by various environmental factors. For instance, the presence of different solvents like halomethane can affect the photochemical properties of benzothiazolyl derivatives . Furthermore, the synthesis of benzothiazoles has been related to green chemistry, indicating an environmentally friendly approach .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S/c1-20-11-6-7-14-10(8-11)9-12(17(19)21-14)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOKDCKQIDYUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzothiazolyl)-6-methoxycoumarin

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